3-Methyl-2-hexenoic acid

Catalog No.
S624804
CAS No.
27960-21-0
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-hexenoic acid

CAS Number

27960-21-0

Product Name

3-Methyl-2-hexenoic acid

IUPAC Name

(E)-3-methylhex-2-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+

InChI Key

NTWSIWWJPQHFTO-AATRIKPKSA-N

SMILES

CCCC(=CC(=O)O)C

Synonyms

TRANS-3-METHYL-2-HEXENOIC ACID;3-METHYL-2-HEXENOIC ACID;3-Methyl-2-hexenoic acid (3:1 mixture of E and Z isomers);3-METHYL-2-HEXENOIC ACID (3:1 MIXTURE OF TRANS- AND CIS- ISOMERS);(Z)-3-Methyl-2-hexenoic acid;(E)-3-methylhex-2-enoic acid

Canonical SMILES

CCCC(=CC(=O)O)C

Isomeric SMILES

CCC/C(=C/C(=O)O)/C

Occurrence and Biological Activity:

  • Presence in Sweat: 3-Methyl-2-hexenoic acid (TMHA) is a naturally occurring short-chain fatty acid found in human sweat, primarily secreted by the apocrine glands in the armpits. Studies have shown it is present in sweat from Caucasians and some Asians, but less prevalent in individuals of African descent [].
  • Odor Contribution: TMHA is considered a key contributor to body odor, particularly in underarm sweat. It possesses a strong, cheesy, or "goaty" smell, and research suggests it plays a role in human chemosignaling [].

Potential Links to Health Conditions:

  • Schizophrenia: Early research linked TMHA to schizophrenia, suggesting it might be a potential biomarker for the condition. However, subsequent studies have not consistently replicated these findings, and the connection remains inconclusive [].
  • Metabolic Abnormalities: Some studies have explored the possibility that TMHA levels might reflect underlying metabolic abnormalities in certain individuals, but more research is needed to confirm this association [].

Research Applications and Techniques:

  • Analytical Methods: Developing sensitive and specific methods for detecting and quantifying TMHA in biological samples is crucial for research purposes. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used.
  • Investigating Body Odor: TMHA research contributes to understanding the complex factors influencing human body odor and its potential role in social interactions and communication [].
  • Exploring Chemosignaling and Behavior: Studies on TMHA and other odorants may shed light on how humans use chemical cues for communication, mate selection, and other social behaviors [].

Ethical Considerations:

  • Research involving human participants requires informed consent and adherence to ethical guidelines.
  • Interpreting results related to odor and body chemistry should consider cultural and individual variations.

3-Methyl-2-hexenoic acid is an unsaturated fatty acid with the molecular formula C7H12O2C_7H_{12}O_2. It is characterized by a double bond between the second and third carbon atoms in its chain, which classifies it as an alkene. This compound exists in two geometric isomers: the cis (or Z) and trans (or E) forms, with the trans form being more prevalent in biological systems. 3-Methyl-2-hexenoic acid is notable for its presence in human sweat, particularly from the axillary (underarm) glands, contributing to body odor in humans, especially among Caucasians and some Asians .

TMHA contributes to body odor, particularly underarm odor. It is believed that bacteria on the skin break down odorless precursors present in sweat, releasing TMHA and other fatty acids. These fatty acids have a strong, unpleasant odor often described as "goaty" or "sweaty" [, ].

The role of TMHA in health and disease remains unclear. Some studies have suggested a link between elevated TMHA levels and schizophrenia, but these findings have not been consistently replicated []. More research is needed to understand the potential role of TMHA in various biological processes.

Typical of unsaturated fatty acids:

  • Hydrogenation: The double bond can be hydrogenated to form 3-methylhexanoic acid, a saturated fatty acid.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can produce esters, which are often used in flavoring and fragrance applications.
  • Oxidation: The unsaturation can be oxidized to form various oxidation products, including aldehydes and ketones.

These reactions highlight its versatility in organic synthesis and industrial applications.

3-Methyl-2-hexenoic acid has been linked to axillary odor due to its production during the metabolism of certain compounds by skin bacteria. Studies have shown that it may contribute significantly to the characteristic scent of human sweat, particularly in Caucasian males . Additionally, there are indications that it may play a role in metabolic disorders; for instance, research has explored its potential association with schizophrenia through olfactory sensitivity variations .

The synthesis of 3-methyl-2-hexenoic acid can be achieved through several methods:

  • From 2-Pentanone: A common synthetic route involves reacting 2-pentanone with ethylene magnesium bromide followed by acidic workup to yield 3-methyl-2-hexenoic acid .
  • Decarboxylation of Fatty Acids: Starting from longer-chain fatty acids, decarboxylation processes can yield shorter-chain unsaturated acids like 3-methyl-2-hexenoic acid.
  • Biotechnological Methods: Microbial fermentation processes have also been explored for producing this compound from renewable biomass sources.

3-Methyl-2-hexenoic acid finds applications in various fields:

  • Fragrance Industry: It is utilized for its characteristic odor in perfumes and deodorants.
  • Flavoring Agent: The compound is sometimes used as a flavoring agent due to its unique scent profile.
  • Research: It serves as a model compound in studies related to human olfactory responses and metabolic processes.

Research has indicated that 3-methyl-2-hexenoic acid interacts with olfactory receptors, influencing scent perception. Studies have shown that individuals with schizophrenia may exhibit altered sensitivity to this compound, suggesting a potential link between metabolic processes and sensory perception . Further investigation into its interactions could provide insights into both normal and abnormal olfactory functions.

Several compounds share structural similarities with 3-methyl-2-hexenoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Hexenoic AcidC6H10O2Saturated counterpart; less odoriferous
3-Methylhexanoic AcidC7H14O2Saturated fatty acid; lacks unsaturation
Trans-3-Methyl-2-Hexenoic AcidC7H12O2Geometric isomer; prominent in axillary odor
4-Methylpentanoic AcidC6H12O2Similar carbon chain length; different branching

3-Methyl-2-hexenoic acid is unique due to its specific positioning of the double bond and its significant role in human body odor, distinguishing it from other similar compounds that either lack unsaturation or differ in their carbon skeletons.

Alpha-Amino Acid Pathways

TMHA synthesis may initiate with alpha-amino acids such as leucine or valine, which undergo transamination to form alpha-keto acids. These intermediates are decarboxylated via thiamine pyrophosphate-dependent mechanisms, analogous to pyruvate decarboxylation, yielding aldehydes that undergo further oxidation and dehydration [1]. For example, leucine-derived alpha-ketoisocaproate could decarboxylate to isovaleraldehyde, followed by hydroxylation and oxidation to yield TMHA’s precursor. Subsequent allylic rearrangement and beta-hydroxylation steps may finalize the synthesis of TMHA’s trans-3-methyl-2-hexenoic acid isomer [1]. This pathway remains theoretical, as in vivo validation is lacking, but enzymatic parallels in branched-chain amino acid metabolism support its plausibility.

Phenylalanine-Derived Mechanisms

Phenylalanine and its metabolites represent another potential TMHA source. Decarboxylation of phenylalanine yields phenylethylamine, which undergoes monoamine oxidase (MAO)-catalyzed deamination to phenylacetaldehyde [1]. Oxidative cleavage of the aromatic ring, possibly via dioxygenases, generates aliphatic intermediates that undergo beta-oxidation and methylation. A notable pathway involves m-tyrosine (a phenylalanine hydroxylation byproduct), which decarboxylates to m-tyramine. MAO-mediated oxidation of m-tyramine produces 3-hydroxyphenylacetic acid, whose side-chain elongation and methylation could yield TMHA [1]. This route is supported by studies detecting TMHA in individuals with altered phenylalanine metabolism, though direct enzymatic evidence remains elusive.

Catecholamine Metabolic Connections

Dopamine metabolism presents a compelling route for TMHA biosynthesis. Oxidative deamination of dopamine by MAO generates 3,4-dihydroxyphenylacetaldehyde, which may undergo oxidative ring cleavage between carbons 3 and 4. The resulting aliphatic chain could undergo methylation via catechol-O-methyltransferase (COMT), particularly in individuals with elevated S-adenosylmethionine (SAM) levels [1]. Subsequent beta-oxidation and dehydrogenation steps may produce TMHA. Schizophrenia studies reporting TMHA in patient sera and correlations between COMT activity and SAM concentrations lend indirect support to this pathway [1]. Additionally, 2-hydroxydopamine derivatives may undergo analogous oxidative degradation, yielding TMHA precursors through glutathione conjugation and thioether cleavage [1].

Enzymatic Systems Involved in Synthesis

TMHA biosynthesis likely involves a consortium of enzymes, though direct characterization remains limited. Key candidates include:

Enzyme ClassProposed Role in TMHA SynthesisSupporting Evidence
Monoamine oxidase (MAO)Deamination of aromatic amines to aldehydesRequired for phenylalanine/tyrosine-derived pathways [1]
Aldehyde dehydrogenaseOxidation of aldehydes to carboxylic acidsCritical for intermediate conversion [1]
Catechol-O-methyltransferase (COMT)Methylation of catechol intermediatesCorrelated with TMHA levels in schizophrenia studies [1]
DioxygenasesAromatic ring cleavage of catechol derivativesHypothesized for phenylalanine pathway [1]
Enoyl-CoA hydrataseHydration/dehydration of unsaturated CoA estersPotential role in double bond formation [1]

MAO and COMT are particularly significant due to their established roles in neurotransmitter metabolism and polymorphisms linked to TMHA-associated conditions. For instance, increased COMT activity in schizophrenia patients correlates with enhanced methylation capacity, potentially favoring TMHA synthesis from dopamine metabolites [1].

Metabolic Regulation Mechanisms

TMHA production appears regulated at multiple levels:

  • Substrate Availability: Elevated phenylalanine or tyrosine intake may increase flux through aromatic amino acid pathways, though hepatic metabolism typically limits systemic accumulation.
  • Methylation Capacity: SAM-dependent methylation by COMT is rate-limiting in dopamine-derived pathways. Hepatic SAM synthesis, influenced by folate and vitamin B12 status, could modulate TMHA levels [1].
  • Enzyme Inhibition: MAO inhibitors (e.g., pargyline) reduce aldehyde production from amines, potentially limiting TMHA precursor availability. Conversely, COMT inhibitors (e.g., entacapone) may divert metabolites toward non-methylated pathways [1].
  • Genetic Polymorphisms: COMT Val158Met variants alter enzyme thermostability, with Met/Met genotypes showing 3–4-fold lower activity, potentially reducing TMHA synthesis in dopamine pathways [1].

Notably, interspecies differences exist—rodent models show negligible TMHA production, suggesting unique regulatory mechanisms in humans [1].

Structural Homologues and Metabolic Relationships

TMHA belongs to a family of branched-chain unsaturated fatty acids with overlapping biosynthetic routes:

  • 3-Methyl-3-sulfanylhexan-1-ol (3M3SH): Shares the 3-methylhexanoic backbone but features a sulfhydryl group. Both compounds derive from glutathione-conjugated precursors, suggesting shared enzymatic processing in sulfur metabolism [4].
  • 3-Hydroxy-3-methylhexanoic acid (HMHA): A hydroxylated analogue potentially arising from TMHA via beta-hydroxylation or serving as a TMHA precursor through dehydration [4].
  • 4-Methyl-2-hexenoic acid: A positional isomer differing in methyl group placement, likely originating from alternative beta-oxidation patterns of longer-chain fatty acids [1].

These homologues often co-occur in biological samples, implying common regulatory nodes. For example, SAM-dependent methylation influences both TMHA and 3M3SH synthesis, while MAO activity impacts multiple amine-derived pathways [1] [4].

XLogP3

2.2

UNII

Q98FU4WJ65

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2E)-3-methyl-2-hexenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-09-13

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